6-Fluoro-N-methyl-3-nitroquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-N-methyl-3-nitroquinolin-4-amine is a chemical compound with the molecular formula C10H8FN3O2 and a molecular weight of 221.191. It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by the presence of a fluorine atom, a nitro group, and a methyl group attached to a quinoline ring, making it a unique and versatile molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-N-methyl-3-nitroquinolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Methylation: The addition of a methyl group to the nitrogen atom.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, fluorinating agents for fluorination, and methylating agents for methylation. The reactions are usually carried out under controlled temperatures and pressures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance efficiency and reduce costs. The industrial production also involves rigorous quality control measures to ensure the consistency and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-N-methyl-3-nitroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinoline derivatives with higher oxidation states.
Reduction: Formation of 6-Fluoro-N-methyl-3-aminoquinolin-4-amine.
Substitution: Formation of various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
6-Fluoro-N-methyl-3-nitroquinolin-4-amine is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-N-methyl-3-nitroquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine and nitro groups enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinolin-4-amine: Lacks the nitro and methyl groups, resulting in different chemical and biological properties.
N-methyl-3-nitroquinolin-4-amine: Lacks the fluorine atom, affecting its reactivity and interactions.
3-Nitroquinolin-4-amine: Lacks both the fluorine and methyl groups, leading to distinct chemical behavior.
Uniqueness
6-Fluoro-N-methyl-3-nitroquinolin-4-amine is unique due to the combination of the fluorine, nitro, and methyl groups on the quinoline ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
99009-92-4 |
---|---|
Molecular Formula |
C10H8FN3O2 |
Molecular Weight |
221.19 g/mol |
IUPAC Name |
6-fluoro-N-methyl-3-nitroquinolin-4-amine |
InChI |
InChI=1S/C10H8FN3O2/c1-12-10-7-4-6(11)2-3-8(7)13-5-9(10)14(15)16/h2-5H,1H3,(H,12,13) |
InChI Key |
YITJVMNVFKWVEL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C=C(C=CC2=NC=C1[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.